



# In vitro kinase assay protocol for Hpk1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Hpk1-IN-26 |           |
| Cat. No.:            | B10857815  | Get Quote |

An in vitro kinase assay is a fundamental tool for characterizing the interaction between a kinase and its inhibitor. This document provides a detailed protocol for conducting an in vitro kinase assay for **Hpk1-IN-26**, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3][4] [5] This protocol is intended for researchers, scientists, and drug development professionals.

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[5][6][7][8] **Hpk1-IN-26** has been identified as an inhibitor of HPK1 and can be used to study its role in immune cell function.[4] The following protocol is based on a luminescent ADP-detection assay format, which is a common, robust, and sensitive method for measuring kinase activity.[1][3]

# **Signaling Pathway of HPK1**

HPK1 is involved in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, such as SLP-76, leading to the attenuation of T-cell activation.[6][7][8] Inhibition of HPK1 by small molecules like **Hpk1-IN-26** is expected to block this negative regulation and enhance T-cell responses.





Click to download full resolution via product page

Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-26.

# Experimental Protocol: In Vitro Kinase Assay for Hpk1-IN-26

This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.[1][3]

## **Materials and Reagents**



| Reagent                                  | Supplier       | Catalog No. |
|------------------------------------------|----------------|-------------|
| Recombinant Human HPK1<br>(MAP4K1)       | BPS Bioscience | 40398       |
| Myelin Basic Protein (MBP),<br>substrate | BPS Bioscience | 79696       |
| ATP (10 mM)                              | Promega        | V9121       |
| Hpk1-IN-26                               | MedchemExpress | HY-139857   |
| ADP-Glo™ Kinase Assay                    | Promega        | V9101       |
| Kinase Assay Buffer (5X)                 | BPS Bioscience | 79334       |
| Dithiothreitol (DTT, 1M)                 | Sigma-Aldrich  | D9779       |
| DMSO                                     | Sigma-Aldrich  | D8418       |
| 96-well solid white plates               | Corning        | 3917        |
| Microplate reader (luminescence)         | -              | -           |

## **Reagent Preparation**

- 1X Kinase Assay Buffer: Prepare 1X kinase assay buffer by diluting the 5X stock with sterile water. Add DTT to a final concentration of 1 mM.
- HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/μL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
- Substrate/ATP Mix: Prepare a solution containing the substrate (MBP) and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction will be 0.2 mg/mL for MBP and 50 μM for ATP.[2][9]
- **Hpk1-IN-26** Dilution Series: Prepare a serial dilution of **Hpk1-IN-26** in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in 1X Kinase Assay Buffer to create a



range of concentrations for IC50 determination (e.g., 100  $\mu$ M to 0.001  $\mu$ M). The final DMSO concentration in the assay should not exceed 1%.[10]

## **Assay Procedure**

The following workflow outlines the steps for the in vitro kinase assay.





Click to download full resolution via product page

Caption: Experimental workflow for the **Hpk1-IN-26** in vitro kinase assay.



#### **Detailed Steps:**

- Inhibitor/Control Addition: To the wells of a 96-well plate, add 5 μL of the Hpk1-IN-26 dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 μL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
- Enzyme Addition: Add 10  $\mu$ L of the diluted HPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10  $\mu$ L of 1X Kinase Assay Buffer.
- Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10  $\mu$ L of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25  $\mu$ L.
- Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 45 minutes.
- Reaction Termination: Add 25 µL of ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- ADP to ATP Conversion: Incubate the plate at room temperature for 40 minutes.
- Signal Generation: Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
- Signal Stabilization: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a microplate reader.

## **Data Analysis**

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 \* (1 - (RLU\_inhibitor - RLU\_negative\_control) / (RLU\_positive\_control - RLU\_negative\_control))



#### Where:

- RLU inhibitor is the relative luminescence units from the wells with **Hpk1-IN-26**.
- RLU\_positive\_control is the luminescence from the wells with enzyme but no inhibitor.
- RLU\_negative\_control is the luminescence from the wells with no enzyme.

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters of the assay protocol.

| Parameter                      | Value                           |
|--------------------------------|---------------------------------|
| Total Reaction Volume          | 25 μL                           |
| HPK1 Concentration             | 2-5 ng/μL (final)               |
| Substrate (MBP) Concentration  | 0.2 mg/mL (final)               |
| ATP Concentration              | 50 μM (final)                   |
| Hpk1-IN-26 Concentration Range | 0.001 μM to 100 μM (example)    |
| Final DMSO Concentration       | ≤ 1%                            |
| Kinase Reaction Incubation     | 30°C for 45 minutes             |
| ADP-Glo™ Reagent Incubation    | Room temperature for 40 minutes |
| Kinase Detection Incubation    | Room temperature for 30 minutes |
| Plate Format                   | 96-well, solid white            |
| Detection Method               | Luminescence                    |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HPK1 Kinase Enzyme System [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [In vitro kinase assay protocol for Hpk1-IN-26].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10857815#in-vitro-kinase-assay-protocol-for-hpk1-in-26]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com